molecular formula C5H7NS2 B13304867 1-(1,3-Thiazol-2-yl)ethane-1-thiol

1-(1,3-Thiazol-2-yl)ethane-1-thiol

Cat. No.: B13304867
M. Wt: 145.3 g/mol
InChI Key: KCIMVGLMWXVJRQ-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)ethane-1-thiol is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with thiourea under basic conditions. The reaction typically proceeds in ethanol with a catalytic amount of piperidine, yielding the desired product after refluxing for several hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Thiazol-2-yl)ethane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)ethane-1-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to form disulfide bonds can disrupt the function of microbial proteins, contributing to its antimicrobial activity .

Comparison with Similar Compounds

    1-(1,3-Thiazol-2-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-(1,3-Thiazol-2-yl)propan-1-amine: Contains an amine group instead of a thiol group.

    2-Aminothiazole: Lacks the ethane-1-thiol side chain

Uniqueness: 1-(1,3-Thiazol-2-yl)ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. The presence of the thiol group allows for the formation of disulfide bonds, which is not possible with the hydroxyl or amine analogs. This unique feature makes it particularly valuable in applications requiring redox activity or thiol-specific interactions .

Properties

Molecular Formula

C5H7NS2

Molecular Weight

145.3 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)ethanethiol

InChI

InChI=1S/C5H7NS2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3

InChI Key

KCIMVGLMWXVJRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)S

Origin of Product

United States

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